(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine and trifluoromethyl substituents, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
WSXZHADEXJJPSR-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves a stereoselective reduction of the imine intermediate formed from the condensation of the aldehyde and the amine. This reduction can be achieved using a chiral catalyst under mild conditions to ensure high enantioselectivity.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role as a building block in the synthesis of pharmaceutical agents. Its structural properties allow for the modulation of biological activity, making it a candidate for designing drugs targeting specific receptors or enzymes.
Case Study: Antidepressant Activity
Research has shown that derivatives of amino alcohols exhibit antidepressant properties. Studies focusing on similar compounds suggest that (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL could influence neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in creating complex molecules.
Table 1: Chemical Reactions Involving this compound
Material Science
The incorporation of fluorinated compounds into polymer matrices has been explored due to their unique properties such as increased chemical resistance and thermal stability. The trifluoromethyl group enhances these characteristics.
Case Study: Fluorinated Polymers
Research indicates that polymers incorporating this compound exhibit improved hydrophobicity and mechanical strength. This application is particularly relevant in coatings and sealants used in harsh environments .
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine and trifluoromethyl groups enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[3-bromo-4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[3-fluoro-4-(methyl)phenyl]propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL stands out due to the presence of both fluorine and trifluoromethyl groups. These substituents significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL, with the CAS number 1270138-26-5, is a chiral compound notable for its unique molecular structure that includes an amino group, a trifluoromethyl group, and a fluorinated phenyl ring. This configuration enhances its biological activity and potential applications in medicinal chemistry. The molecular formula is with a molecular weight of approximately 237.19 g/mol.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmaceutical agent. Key areas of interest include:
- Pharmacological Effects : Preliminary studies indicate that this compound may interact with several biological receptors, influencing binding affinity and selectivity due to the presence of fluorinated moieties.
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluconazole have demonstrated potent activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus at low concentrations .
Structure-Activity Relationship (SAR)
The unique stereochemistry of this compound plays a crucial role in its biological activity. The presence of both fluorine and trifluoromethyl groups significantly enhances lipophilicity, which may improve membrane permeability and receptor binding .
| Feature | Description |
|---|---|
| Chirality | (1R,2S) configuration influences biological activity |
| Functional Groups | Amino group, trifluoromethyl group, fluorinated phenyl ring |
| Molecular Weight | 237.19 g/mol |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antifungal Activity : A study on fluconazole analogs showed that specific substitutions could enhance antifungal efficacy. The most active compounds exhibited minimal inhibitory concentrations (MICs) significantly lower than fluconazole itself .
- Toxicity Assessment : In vivo studies demonstrated that certain enantiomers of related compounds exhibited lower toxicity profiles at effective doses compared to their racemic mixtures . This suggests that the stereochemistry of this compound may similarly influence its safety and efficacy.
Research Findings
Research findings indicate that this compound has potential applications in drug development due to its favorable pharmacological properties. Techniques such as molecular docking studies are essential for understanding how this compound interacts with specific biological targets .
Interaction Studies
Interaction studies employing techniques like:
- Molecular Docking
- In vitro Binding Assays
These methods are critical for elucidating the pharmacodynamics and pharmacokinetics of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
